4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate
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Overview
Description
4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H13NO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-(cyanomethyl)phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is often obtained in high purity through distillation or crystallization techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or Raney nickel in the presence of hydrogen gas.
Major Products:
- Substituted phenyl derivatives
- Carboxylic acids
- Amines
Scientific Research Applications
4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonamide
- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonyl chloride
- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonic acid
Uniqueness: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is unique due to its combination of a cyanomethyl group and a sulfonate ester. This structure imparts distinct reactivity and solubility properties, making it valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential use in drug development further highlight its significance.
Properties
IUPAC Name |
[4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-12-2-8-15(9-3-12)20(17,18)19-14-6-4-13(5-7-14)10-11-16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYACJSQRJBCQDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379158 |
Source
|
Record name | 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-39-4 |
Source
|
Record name | 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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